

# DSP-0565: A Novel GABAergic Modulator Poised to Reshape Epilepsy Treatment

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Compound of Interest		
Compound Name:	DSP-0565	
Cat. No.:	B10832674	Get Quote

A new investigational drug, **DSP-0565**, is emerging as a promising next-generation GABAergic modulator for the treatment of epilepsy. Preclinical data suggests a broad spectrum of antiseizure activity with a potentially favorable safety profile. This guide provides a comparative analysis of **DSP-0565** against other novel GABAergic modulators in development, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

**DSP-0565** has demonstrated robust anticonvulsant effects in a variety of preclinical models of epilepsy, indicating its potential as a broad-spectrum anti-epileptic drug. Its mechanism of action, centered on the modulation of the GABAergic system, places it in a class of therapies that are fundamental to seizure control. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, and its enhancement is a well-established strategy for suppressing seizure activity.

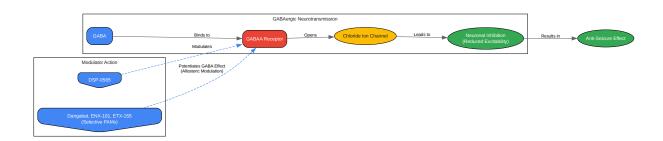
This guide will delve into the preclinical and clinical data available for **DSP-0565** and compare it with other next-generation GABAergic modulators, including darigabat (CVL-865), ENX-101, and ETX-155. The comparison will focus on their mechanism of action, preclinical efficacy, and safety profiles to provide a clear perspective on their potential therapeutic standing.

## Mechanism of Action: A Focus on GABAergic Modulation



**DSP-0565** is characterized as a potent anti-epileptic agent with a unique GABAergic function. [1] While the precise details of its interaction with GABA receptors are still under investigation, its efficacy across multiple seizure models suggests a significant impact on GABA-mediated inhibition.

In comparison, other next-generation modulators have more defined mechanisms. Darigabat and ENX-101 are positive allosteric modulators (PAMs) that selectively target specific subunits of the GABAA receptor, namely  $\alpha 2$ ,  $\alpha 3$ , and  $\alpha 5.[2][3]$  This selectivity is a key innovation, as it is hypothesized to provide anti-seizure efficacy with a reduced risk of the sedative and cognitive side effects associated with non-selective benzodiazepines, which also act on the  $\alpha 1$  subunit. [2] ETX-155 is a neuroactive steroid that also acts as a positive allosteric modulator of GABAA receptors, affecting both synaptic and extrasynaptic receptors.



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**Figure 1:** Simplified signaling pathway of GABAergic modulation by **DSP-0565** and other next-generation PAMs.

## **Preclinical Efficacy: A Comparative Look**







The anticonvulsant activity of **DSP-0565** has been demonstrated in several key preclinical models that are predictive of efficacy in humans. These include the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), 6 Hz, and amygdala kindling models.[1] This broad efficacy suggests potential utility against both generalized tonic-clonic and focal seizures.

For a direct comparison, the following table summarizes the available quantitative preclinical data for **DSP-0565** and its alternatives.



Compound	Preclinical Model	Efficacy (ED50 or effective dose)	Reference
DSP-0565	MES (mice)	Data not publicly available	[1]
scPTZ (mice)	Data not publicly available	[1]	
6 Hz (mice)	Data not publicly available	[1]	-
Amygdala Kindling (rats)	Significantly reduced after-discharge duration and seizure stage	[4]	_
Darigabat (CVL-865)	scPTZ (mice)	0.3–10 mg/kg (dose- dependent activity)	[5]
Amygdala Kindling (rats)	1 and 10 mg/kg (antiseizure activity)	[5]	
MTLE mouse model	3 and 10 mg/kg (comparable to diazepam)	[1]	-
ENX-101	6 Hz (mice, 32mA)	30, 100, and 300 mg/kg (i.p.) protected most animals	•
Amygdala Kindling (rats)	1-100 mg/kg (p.o.) dose-dependently reduced seizure severity		<del>-</del>
GAERS (rats)	0.075-100 mg/kg (p.o.) dose-dependent inhibition of spike-and- wave discharges	_	



ETX-155	MES	Antiepileptic activity observed
scPTZ	Antiepileptic activity observed	

# Safety and Tolerability: The Next-Generation Advantage

A key differentiator for next-generation GABAergic modulators is their potential for an improved safety and tolerability profile compared to older, non-selective drugs like benzodiazepines.

**DSP-0565** is reported to have a good safety margin in preclinical studies.[1] For the selective modulators, the exclusion of activity at the  $\alpha$ 1-GABAA receptor subunit is anticipated to reduce sedation, a common dose-limiting side effect. Clinical trials for darigabat have shown it to be generally well-tolerated, with dizziness and somnolence as the most common treatment-emergent adverse events, which could be minimized with titration.[5] Phase 1b clinical trial results for ENX-101 also indicated a favorable safety and tolerability profile in healthy volunteers, with mild and transient somnolence being the most frequent adverse event. The clinical development of ETX-155 for epilepsy has faced some hurdles, with a Phase 1b study in photosensitive epilepsy yielding inconclusive results due to lower-than-expected drug exposure.

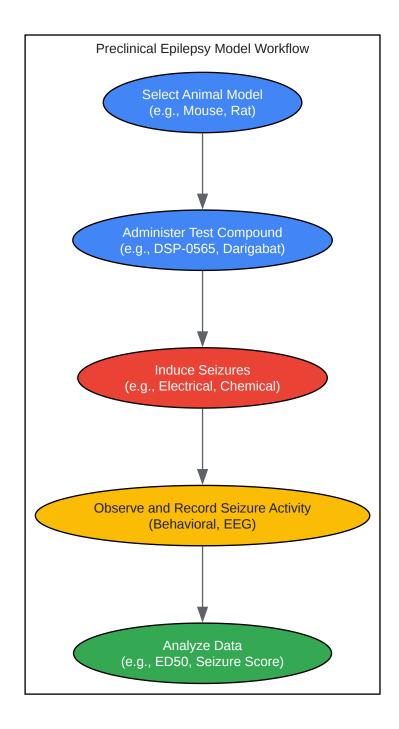


Compound	Key Safety and Tolerability Findings	Reference
DSP-0565	Good safety margin in preclinical models.	[1]
Darigabat (CVL-865)	Generally well-tolerated in clinical trials. Most common AEs are dizziness and somnolence.	[5]
ENX-101	Favorable safety and tolerability in Phase 1b trial.  Mild and transient somnolence most frequent AE.	
ETX-155	Phase 1b epilepsy trial results inconclusive due to pharmacokinetic issues.	_

## **Experimental Protocols**

The preclinical evaluation of these compounds relies on standardized experimental models of epilepsy. A brief overview of the methodologies for the key experiments is provided below.





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**Figure 2:** General experimental workflow for preclinical epilepsy models.

Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure through corneal or auricular electrical stimulation. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. It is a model for generalized tonic-clonic seizures.







Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABAA receptor antagonist that induces clonic seizures. The test measures the ability of a compound to prevent or delay the onset of these seizures, and it is considered a model for myoclonic and absence seizures.

6 Hz Test: This model uses a low-frequency (6 Hz) electrical stimulation to induce a psychomotor seizure, which is considered more resistant to treatment. It is a model for therapy-resistant focal seizures.

Amygdala Kindling Model: This model involves repeated, initially sub-convulsive electrical stimulation of the amygdala, which leads to the progressive development of focal and secondarily generalized seizures. It is a model of temporal lobe epilepsy and epileptogenesis.

GABAA Receptor Binding Assays: These assays are used to determine the affinity of a compound for the GABAA receptor. Typically, a radiolabeled ligand known to bind to a specific site on the receptor is used. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (Ki) can be calculated.

Patch-Clamp Electrophysiology: This technique is used to study the functional effects of a compound on ion channels, such as the GABAA receptor. It allows for the measurement of the flow of ions through the channel in response to GABA and the modulatory effects of the test compound. This can be performed on cultured cells expressing specific GABAA receptor subunits to determine subunit selectivity.

### **Conclusion and Future Directions**

**DSP-0565** represents a promising new entrant in the field of GABAergic modulators for epilepsy. Its broad-spectrum preclinical activity suggests it could be a valuable therapeutic option for a range of seizure types. The next-generation selective modulators, darigabat and ENX-101, offer the potential for improved tolerability by minimizing off-target effects, a significant advancement in epilepsy treatment. While the clinical journey for ETX-155 in epilepsy has encountered challenges, it highlights the complexities of translating preclinical findings to human studies.

Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of the relative merits of these compounds. The progression of **DSP-0565** into clinical trials will be a critical step in determining its ultimate



place in the therapeutic arsenal against epilepsy. For researchers and drug developers, the diverse mechanisms and profiles of these emerging GABAergic modulators underscore the continued innovation in the pursuit of more effective and safer treatments for patients with epilepsy.

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